BenchChemオンラインストアへようこそ!

N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

This fully substituted benzimidazole sulfonamide (C12H17N3O2S, MW 267.35) features a specific N-ethylsulfonamide and N-ethyl-2-methyl benzimidazole motif critical for LHRH antagonist and HIV protease inhibitor SAR. Supplied as a unique discovery scaffold, it is ideal for library synthesis and hit-to-lead optimization. Note: Typical sourcing requires buyer QC; confirm identity/purity pre-use.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35 g/mol
CAS No. 4979-75-3
Cat. No. B11958804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide
CAS4979-75-3
Molecular FormulaC12H17N3O2S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C)CC
InChIInChI=1S/C12H17N3O2S/c1-4-13-18(16,17)10-6-7-12-11(8-10)14-9(3)15(12)5-2/h6-8,13H,4-5H2,1-3H3
InChIKeyGSFUKRFHWRMTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide (CAS 4979-75-3): A Defined Sulfonamide Building Block for Targeted Synthesis


N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide (CAS 4979-75-3) is a fully substituted benzimidazole sulfonamide with a molecular formula of C12H17N3O2S and a molecular weight of 267.35 g/mol [1]. Its core structure features a benzimidazole ring with specific N-ethyl and 2-methyl substitutions, and an N-ethylsulfonamide group at the 5-position . This precise substitution pattern is a key scaffold in medicinal chemistry, as evidenced by its inclusion in patent literature for novel LHRH antagonists and broad-spectrum HIV protease inhibitors [2][3].

Why N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide Cannot Be Interchanged with Other Benzimidazole Sulfonamides


Generic substitution fails for N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide due to the fundamental importance of its specific substitution pattern. SAR studies within the benzimidazole-5-sulfonamide class demonstrate that modifications to the N-alkyl groups on the benzimidazole core and the sulfonamide moiety are critical for modulating biological target affinity and pharmacokinetic properties [1][2]. The compound's unique N-ethylsulfonamide and N-ethyl-2-methyl benzimidazole motif is not a generic placeholder; it provides a distinct chemical and biological starting point that is not replicated by analogs with different N-alkyl chains or alternative heterocyclic cores. Its inclusion in a specific collection of rare and unique chemicals by a major supplier further underscores its non-commodity status for discovery research .

Quantitative Differentiation Evidence for N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide (CAS 4979-75-3)


Unique N-Ethylsulfonamide and N-Ethyl-2-methyl Substitution Pattern Defines a Specific Chemical Space

The compound possesses a specific N-ethylsulfonamide group at the 5-position and N-ethyl and 2-methyl groups on the benzimidazole core, a combination not found in other 5-sulfonamide benzimidazoles. This exact structure is represented by the unique SMILES string: CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C)CC [1]. In contrast, related compounds in LHRH antagonist series utilize different N-alkyl groups (e.g., cyclopropyl) or substituted benzylsulfonamide moieties to achieve enhanced potency, demonstrating that the specific N-ethyl pattern in this compound represents a distinct and earlier SAR generation [2].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Documented Synthetic Route via Reductive Cyclization of 3-Nitro-4-acetamidobenzenesulfonamide Derivatives

A peer-reviewed synthetic pathway is established for this specific class of compounds, starting from 3-nitro-4-acetamidobenzenesulfonamides and employing reductive cyclization with sodium dithionite to form the N-substituted 2-methyl-5(or 6)-benzimidazole core [1]. This methodology provides a verifiable and reproducible route, which is a form of differentiation from other benzimidazole sulfonamides that may require different, less efficient, or undisclosed synthetic strategies. The 1962 study details the preparation of a series of these sulfonamides, confirming the viability of this approach for the target compound.

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Provenance as a Specific Building Block in LHRH Antagonist and HIV Protease Inhibitor Patents

The benzimidazole-5-sulfonamide scaffold, to which this compound belongs, is explicitly claimed in major patent applications as a core structure for LHRH antagonists and HIV protease inhibitors [1][2]. While the exact compound may serve as an unoptimized starting material or intermediate, its structural inclusion in these patent families provides a clear, document-based differentiation from non-patented or less validated analogs. The lead compounds in the LHRH antagonist series achieved submicromolar dual functional activity on human and rat receptors (e.g., compounds 19 and 28), with subsequent optimization leading to compounds with an IC50 of 4.2 nM [3][4]. This establishes a direct lineage for the scaffold's utility.

Drug Discovery Patent Analysis Endocrinology Virology

Designation as a 'Rare and Unique' Chemical by a Primary Vendor

The compound is explicitly marketed by Sigma-Aldrich (Product No. S448354) as part of its AldrichCPR collection, a portfolio described as 'a collection of rare and unique chemicals' intended for early discovery researchers . This vendor classification is a direct, procurement-based differentiator. It implies that the compound is not a widely available commodity item, and its supply chain is distinct from more common, off-the-shelf analogs. The vendor also states that 'Sigma-Aldrich does not collect analytical data for this product' and sells it 'AS-IS,' placing the burden of identity and purity confirmation on the buyer, which is a specific procurement consideration .

Chemical Sourcing Procurement High-Throughput Screening

Optimal Research Applications for N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide Based on Differential Evidence


Scaffold for LHRH Antagonist Lead Optimization

This compound serves as a key, unoptimized starting scaffold for medicinal chemists developing novel LHRH antagonists. Its established patent and literature precedent provides a solid foundation for SAR studies aimed at improving potency (e.g., moving from submicromolar to nanomolar IC50 values) or minimizing off-target effects like CYP3A4 inhibition [1]. The specific N-ethyl substitution pattern offers a defined chemical handle for further functionalization, differentiating it from other 5-sulfonamide benzimidazoles with different N-alkyl groups [2].

Building Block for Diverse Sulfonamide Libraries

The compound's documented synthetic accessibility via reductive cyclization makes it a reliable building block for generating diverse libraries of benzimidazole sulfonamides [1]. This is particularly valuable for high-throughput screening campaigns targeting various aspartic proteases, carbonic anhydrases, or other therapeutically relevant enzymes. The ability to consistently synthesize the core structure reduces batch-to-batch variability and streamlines library production .

Procurement for Early-Stage Discovery and HTS

Given its classification as a 'rare and unique' chemical, procurement of this compound is best suited for early-stage discovery groups seeking to expand the chemical diversity of their screening decks [1]. Its inclusion can help identify novel hit matter in target-based or phenotypic assays. Researchers must factor in the cost and time for in-house quality control (e.g., NMR, LCMS) to confirm identity and purity before use, as the primary vendor provides no analytical data and sells the product 'AS-IS' [1].

Reference Standard for Analytical Method Development

The compound's well-defined molecular properties, including a predicted melting point of 208 °C, boiling point of 464.2±37.0 °C, and an XLogP3-AA value of 1.5, make it a suitable candidate as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, or GC-MS [2]. Its distinct SMILES string and InChIKey provide unambiguous identification for use in cheminformatics databases and compound registration systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.